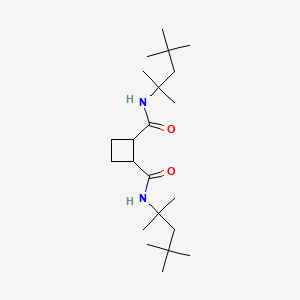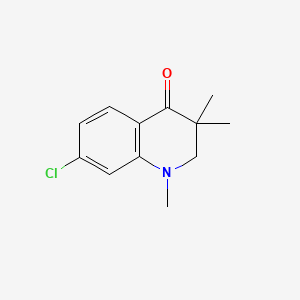
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is an organic compound with the molecular formula C18H13ClN6O4. It is a derivative of triazine and is known for its unique structural properties, which make it useful in various scientific applications. The compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with cyanuric chloride in the presence of a base. The reaction typically occurs in a solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
科学研究应用
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound is used in biochemical assays to detect metal ions in biological samples.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate exerts its effects involves its ability to coordinate with metal ions. The triazine and pyridine rings provide multiple binding sites, allowing the compound to form stable complexes. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved.
相似化合物的比较
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar in structure but differs in the position of the pyridine rings.
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Another structural isomer with pyridine rings in different positions.
2,4,6-Tri(3-pyridyl)-1,3,5-triazine: Similar compound with pyridine rings in the 3-position.
Uniqueness
2,4,6-Tripyridin-2-yl-1,3,5-triazine monoperchlorate is unique due to its specific arrangement of pyridine rings and the presence of the perchlorate group. This unique structure allows it to form highly stable complexes with metal ions, making it particularly useful in coordination chemistry and various scientific applications.
属性
CAS 编号 |
63451-30-9 |
|---|---|
分子式 |
C18H13ClN6O4 |
分子量 |
412.8 g/mol |
IUPAC 名称 |
perchloric acid;2,4,6-tripyridin-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C18H12N6.ClHO4/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;2-1(3,4)5/h1-12H;(H,2,3,4,5) |
InChI 键 |
PTLZEUPBWKXHDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.OCl(=O)(=O)=O |
相关CAS编号 |
3682-35-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)

![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)


![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)


![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)



